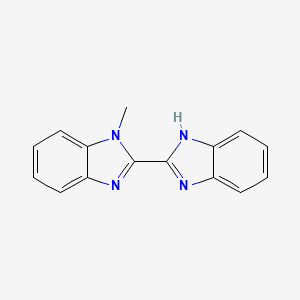

2,2'-Bi-1H-benzimidazole, 1-methyl-

Description

Contextual Background of Bis-benzimidazole Compounds

Bis-benzimidazole compounds are a class of molecules characterized by the presence of two benzimidazole (B57391) rings. The benzimidazole moiety itself, a fusion of benzene (B151609) and imidazole (B134444) rings, is a "privileged structure" in medicinal chemistry. This is attributed to its ability to mimic naturally occurring nucleotides and interact with a wide array of biological targets. mdpi.comarabjchem.org The structural diversity within the bis-benzimidazole family is extensive, arising from the nature of the linkage between the two benzimidazole units and the various substituents that can be attached to the rings.

These compounds can be linked directly or through a variety of spacer units, and they can also form coordination complexes with metal ions. This versatility has led to their investigation in numerous applications, including as anticancer, antibacterial, antiparasitic, and antiviral agents. arabjchem.orgnih.gov Furthermore, their unique photophysical properties have made them valuable as optical sensors and in the development of materials for photovoltaics. mdpi.com

Research Significance of 2,2'-Bi-1H-benzimidazole, 1-methyl- within Heterocyclic Chemistry

The introduction of a methyl group at the 1-position of the 2,2'-Bi-1H-benzimidazole scaffold, creating 2,2'-Bi-1H-benzimidazole, 1-methyl-, significantly influences its chemical properties and potential applications. This N-methylation alters the molecule's electronic distribution, hydrogen bonding capabilities, and steric hindrance, which in turn can modify its biological activity and material properties. mdpi.com

The study of N-alkylated bis-benzimidazoles is a key area of research. For instance, the substitution of the N-H bond in the benzimidazole ring with alkyl groups can lead to the formation of compounds with interesting optical and magnetic properties. mdpi.comnih.govnih.gov Specifically, N-methylated derivatives are investigated for their potential as ligands in coordination chemistry, where they can form stable complexes with various metals. These complexes are of interest for their catalytic activity and potential as therapeutic agents. mdpi.com

Scope and Objectives of Academic Research on 2,2'-Bi-1H-benzimidazole, 1-methyl-

Academic research on 2,2'-Bi-1H-benzimidazole, 1-methyl- is multifaceted, with several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to produce 2,2'-Bi-1H-benzimidazole, 1-methyl- and its derivatives. This includes the exploration of various synthetic methodologies, such as condensation reactions and cross-coupling strategies. researchgate.netnih.gov Comprehensive characterization using modern spectroscopic and analytical techniques like NMR, mass spectrometry, and X-ray crystallography is essential to confirm the structure and purity of the synthesized compounds. researchgate.netnih.gov

Exploration of Chemical Reactivity and Properties: Researchers aim to understand the fundamental chemical reactivity of this compound. This involves studying its behavior in various chemical transformations and investigating its photophysical and electrochemical properties. The N-methyl group's influence on the molecule's electronic structure and intermolecular interactions is a particular point of interest.

Investigation of Biological and Material Applications: A significant portion of research is dedicated to exploring the potential applications of 2,2'-Bi-1H-benzimidazole, 1-methyl-. This includes screening for biological activities such as anticancer and antimicrobial properties. arabjchem.orgnih.gov In materials science, the focus is on its use as a ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, sensing, and gas storage.

The following table provides a summary of the key research areas and their objectives for 2,2'-Bi-1H-benzimidazole, 1-methyl-.

| Research Area | Key Objectives |

| Synthesis | Development of efficient and scalable synthetic methods. |

| Characterization | Structural elucidation and purity confirmation using spectroscopic and analytical techniques. |

| Chemical Properties | Investigation of reactivity, electronic structure, and intermolecular interactions. |

| Biological Applications | Screening for anticancer, antimicrobial, and other therapeutic activities. |

| Material Science | Use as a ligand for the development of functional materials like MOFs. |

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-19-13-9-5-4-8-12(13)18-15(19)14-16-10-6-2-3-7-11(10)17-14/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQSNPDHSPQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398725 | |

| Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62627-68-3 | |

| Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,2'-Bi-1H-benzimidazole Derivatives

Several key methodologies have been established for the synthesis of the 2,2'-bibenzimidazole core structure. These methods often involve the coupling of benzimidazole (B57391) precursors or the construction of the imidazole (B134444) rings from acyclic starting materials.

Oxidative Coupling Reactions of Benzimidazole Monomers

One approach to forming the C-C bond connecting the two benzimidazole units is through the oxidative coupling of benzimidazole monomers. This method typically involves the use of an oxidizing agent to facilitate the formation of a direct linkage between the C2 positions of two benzimidazole molecules. While various oxidizing agents can be employed, metal-free approaches are gaining traction. For instance, a novel metal-free synthesis of benzimidazole compounds has been reported using N-hydroxyphthalimide (NHPI) as a catalyst in combination with molecular oxygen or air as the oxidant. rsc.org This method represents a more environmentally friendly alternative to traditional metal-catalyzed oxidations. The general principle involves the dehydrogenative coupling of diamines and alcohols to form the benzimidazole ring, which can then undergo oxidative coupling. rsc.org

Another strategy involves the coupling of pre-formed benzimidazole units. For example, the synthesis of 2-substituted benzimidazoles can be achieved through the coupling of o-phenylenediamine (B120857) with various precursors like carboxylic acids or aldehydes. nih.gov These 2-substituted benzimidazoles can then potentially be coupled to form 2,2'-bibenzimidazole derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Iron(II) bromide has been shown to catalyze the oxidative coupling of benzylamines with 2-aminoanilines to produce a variety of substituted 1,3-benzazoles, including benzimidazoles, using molecular oxygen as the oxidant. rsc.org

Condensation Reactions with Glyoxal (B1671930) and Ammonium (B1175870) Salts

A widely utilized and straightforward method for the synthesis of the parent 2,2'-bi-1H-imidazole, a core structure related to 2,2'-bibenzimidazole, involves the condensation of glyoxal with an ammonium salt. google.com This method is advantageous due to its simplicity and the use of readily available starting materials. google.com The reaction proceeds by reacting an aqueous glyoxal solution with an ammonium salt, leading to the formation of a brown-colored precipitate of 2,2'-bi-1H-imidazole with good yields. google.com This approach avoids the use of toxic ammonia (B1221849) gas, making the process safer and easier to control. google.com

The success of the glyoxal condensation reaction is highly dependent on several key parameters. The pH of the reaction medium is a critical factor. For the synthesis of imidazoles from glyoxal, an aldehyde, and ammonia, maintaining a pH between 6 and 8 is essential. google.com If the medium becomes too acidic during the condensation, it can negatively impact the reaction. The use of an ammonium salt of a weak acid helps to buffer the reaction mixture within the optimal pH range. google.com

Temperature also plays a significant role. For instance, in the synthesis of 2,2'-bibenzimidazole from o-phenylenediamine and oxalic acid, the reaction temperature and the choice of solvent are crucial. researchgate.net While the reaction can proceed at temperatures ranging from 100°C to 210°C in solvents like ethylene (B1197577) glycol or propane-1,3-diol, the formation of by-products can be a major issue. researchgate.net However, using a higher boiling point solvent like diethylene glycol and increasing the temperature to around 245°C can favor the formation of the desired 2,2'-bibenzimidazole. researchgate.net

Stirring is another important parameter to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures. In the preparation of glyoxal bis(N-phenyl) osazone, a related compound, the reaction mixture is stirred for an extended period at room temperature to ensure the completion of the reaction. biomedres.us

The choice of the ammonium salt can influence the yield and purity of the resulting 2,2'-biimidazole (B1206591) derivative. While a variety of ammonium salts can be used, ammonium salts of weak acids are preferred to maintain the optimal pH range. google.comgoogle.com The use of ammonium sulfate (B86663), an ammonium salt of a strong acid, has been shown to be problematic in certain condensation reactions, leading to the release of sulfur dioxide and hindering the desired reaction. google.com

In the synthesis of benzimidazole derivatives through the condensation of o-phenylenediamine with carbonyl compounds, ammonium chloride has been effectively used as an inexpensive and environmentally benign catalyst, resulting in high yields (75-94%). nih.gov The use of different ammonium salts can be optimized to improve reaction times and yields. nih.gov

| Parameter | Optimal Condition/Observation | Source(s) |

| pH | Maintained between 6 and 8 for imidazole synthesis from glyoxal. | google.com |

| Temperature | ~245°C in diethylene glycol for 2,2'-bibenzimidazole synthesis from o-phenylenediamine and oxalic acid. | researchgate.net |

| Ammonium Salt | Ammonium salts of weak acids are preferred to buffer the reaction. | google.comgoogle.com |

| Catalyst | Ammonium chloride can act as an efficient and inexpensive catalyst. | nih.gov |

Cyclization Reactions of o-Phenylenediamine Derivatives

A cornerstone in the synthesis of benzimidazoles is the cyclization of o-phenylenediamine derivatives with various carbonyl-containing compounds. This versatile method allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring.

The condensation of o-phenylenediamine with carboxylic acids or their derivatives (such as nitriles, amides, and esters) is a traditional and widely used route to 2-substituted benzimidazoles. nih.gov Similarly, condensation with aldehydes, followed by an oxidative cyclodehydrogenation step, also yields 2-substituted benzimidazoles. nih.gov In some cases, a stoichiometric amount of an oxidizing agent is required for this transformation. nih.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems for these cyclization reactions. For example, supported gold nanoparticles (Au/TiO2) have been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes at ambient conditions, producing 2-substituted benzimidazoles in high yields. nih.gov Engineered magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) has also been reported as a sustainable heterogeneous catalyst for the condensation of o-phenylenediamine with various aldehydes. rsc.org

The reaction of o-phenylenediamine with glyoxal can also be a route to 2,2'-bibenzimidazole, though the reaction conditions need to be carefully controlled to favor the desired product over potential by-products.

Phillips' Method and its Adaptations

The Phillips method is a classical and widely recognized procedure for the synthesis of benzimidazoles. It involves the condensation of o-phenylenediamine with a carboxylic acid, typically in the presence of a dilute mineral acid. colab.ws This method is generally effective for aliphatic carboxylic acids. For aromatic carboxylic acids, the condensation often requires higher temperatures (above 180°C) and may need to be carried out in sealed reaction vessels. colab.ws

Over the years, several adaptations of the Phillips method have been developed to improve its efficiency and expand its scope. One notable adaptation involves the use of alternative energy sources, such as infrared irradiation, in a solvent-free or "dry medium" setting. researchgate.net This approach, often utilizing a natural clay as a catalyst and reaction medium, provides a simple and inexpensive route to 2-alkylbenzimidazoles. researchgate.net Microwave irradiation has also been employed to accelerate the synthesis of benzimidazole derivatives, such as 2-aminomethylbenzimidazole, from o-phenylenediamine and glycine, significantly reducing the reaction time compared to conventional heating methods. google.com

Carbon Dioxide-Mediated Cyclization Approaches

The use of carbon dioxide (CO2) as a C1 building block represents a green and sustainable approach to constructing the benzimidazole nucleus. acs.org This methodology is significant as it utilizes a readily available, non-toxic, and renewable carbon source. acs.org Research has demonstrated the feasibility of synthesizing benzimidazoles through the cyclization of o-phenylenediamines with CO2. The reaction typically proceeds in the presence of a catalyst and a hydrogen source.

For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to effectively catalyze the synthesis of benzimidazoles from 2-nitroanilines and CO2 in the presence of H2 under relatively mild conditions. acs.org The mechanism involves the initial hydrogenation of the nitro group to form an o-phenylenediamine intermediate, which then undergoes cyclization with CO2 and H2 to yield the benzimidazole ring. acs.org Other catalytic systems, such as those based on copper, have also been developed for this transformation. acs.org A study utilizing a Cu@U-g-C3N4 heterogeneous catalyst successfully produced benzimidazoles from o-phenylenediamines and CO2, using dimethylamine (B145610) borane (B79455) (DMAB) as a hydrogen source. acs.org The synergistic effect of certain catalysts with CO2 has also been noted to significantly improve reaction yields. researchgate.net While these methods are generally applied to the synthesis of the core benzimidazole structure, they provide a foundational strategy for preparing the bibenzimidazole scaffold.

Targeted Synthesis of 1-Methylated Bis-benzimidazoles

The introduction of a methyl group at the N-1 position of the bibenzimidazole structure requires specific synthetic strategies, typically involving the N-alkylation of a pre-formed benzimidazole ring or the use of a methylated precursor in the cyclization step.

N-alkylation is a common method for functionalizing the benzimidazole ring. The N–H protons of the imidazole ring are acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). The resulting benzimidazolide (B1237168) anion then acts as a nucleophile, reacting with an alkylating agent to form the N-substituted product.

For the synthesis of 1-methylated benzimidazoles, common methylating agents include dimethyl sulfate and methyl iodide. acs.org Another approach involves the use of dimethyl carbonate (DMC) as a greener methylating agent, though this may require higher temperatures (e.g., 140 °C). organic-chemistry.org These strategies can be applied to the 2,2'-bi-1H-benzimidazole scaffold to introduce the methyl group directly. The choice of base and solvent is crucial for achieving high yields and selectivity, especially in complex molecules, to avoid side reactions.

An alternative to direct methylation of the final bibenzimidazole is the synthesis and subsequent coupling of methylated benzimidazole precursors. A key precursor is 2-(chloromethyl)-1-methyl-1H-benzimidazole. Its synthesis can be achieved in a two-step process.

First, the non-methylated intermediate, 2-(chloromethyl)-1H-benzimidazole, is prepared. This is typically done through the condensation reaction of o-phenylenediamine with chloroacetic acid. acs.orgijsrst.com The reaction is often carried out in the presence of a strong acid like hydrochloric acid (HCl) under reflux conditions. acs.orggoogle.com

In the second step, the N-methylation of 2-(chloromethyl)-1H-benzimidazole is performed. A study by Li et al. describes the methylation using dimethyl sulfate in anhydrous toluene (B28343) under reflux. acs.org After basification with ammonia, the product, 2-(chloromethyl)-1-methyl-benzimidazole, is extracted and purified. acs.org This methylated precursor, possessing a reactive chloromethyl group, can then potentially undergo coupling reactions to form the C-C bond required for the 2,2'-bibenzimidazole structure.

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | o-Phenylenediamine, Chloroacetic acid | 5 N HCl, Reflux, 8 h | 2-(Chloromethyl)-1H-benzimidazole | 79.2% |

| 2 | 2-(Chloromethyl)-1H-benzimidazole, Dimethyl sulfate | Anhydrous toluene, Reflux, 3 h; then NH3(aq) | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | Not specified in abstract |

Advanced Synthetic Techniques

To improve the efficiency and environmental footprint of benzimidazole synthesis, advanced techniques such as microwave-assisted synthesis and novel catalytic approaches are widely employed.

A wide array of catalysts have been developed to facilitate the synthesis of benzimidazoles under milder conditions and with greater efficiency. The classical approach often requires strong acids and high temperatures. mdpi.com Modern methods utilize catalysts that are more effective and often recyclable.

Lewis Acids: Catalysts such as erbium(III) triflate (Er(OTf)3), bismuth nitrate (B79036), and titanium(III) triflate (TiCl3OTf) have been shown to be effective in promoting the condensation reaction between o-phenylenediamines and aldehydes. ijsrst.com These catalysts activate the reactants, allowing the reaction to proceed under milder conditions, often at room temperature. ijsrst.com

Mineral and Solid Acids: Solid acid catalysts like ZrO2–Al2O3 and zeolites offer advantages in terms of handling, recovery, and reusability. ijsrst.comnih.gov Zeolites, for example, have been used as efficient catalysts for the reaction of 1,2-diaminobenzene with arylcarboxylic acids under microwave irradiation. nih.gov

Metal Nanoparticles: Supported gold nanoparticles (AuNPs) have demonstrated high catalytic efficacy for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient conditions. nih.gov These catalysts can often be recovered and reused multiple times without a significant drop in activity. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Er(OTf)3 | N-phenyl-o-phenylenediamine, Benzaldehyde | Solvent-free, short reaction time (microwave), high yield | |

| Lewis Acid | Bismuth Nitrate | o-Phenylenediamine, Aldehydes | Room temperature synthesis, good yields | ijsrst.com |

| Solid Acid | ZrO2–Al2O3 | o-Phenylenediamine, Aldehydes | Recyclable catalyst, good yields under thermal conditions | ijsrst.com |

| Zeolite | Zeolite | 1,2-Diaminobenzene, Arylcarboxylic acid | Efficient under microwave irradiation | nih.gov |

| Metal Nanoparticles | Au/TiO2 | o-Phenylenediamine, Aldehydes | Ambient conditions, high yields, reusable catalyst | nih.gov |

Oxidation and Reduction Pathways

The redox properties of bibenzimidazole systems have been a subject of significant study, particularly concerning their electrochemical behavior. The planarity between the two benzimidazole rings plays a crucial role in their reduction potentials.

Reduction

The reduction of 1,1'-dimethyl-2,2'-bibenzimidazole salts has been investigated electrochemically. cdnsciencepub.com Studies on related bridged diquaternary salts of 2,2'-bibenzimidazole show that as the molecule is forced to be less planar, the reduction potentials become increasingly negative and the reduction process becomes more irreversible. cdnsciencepub.comresearchgate.net This is attributed to decreased conjugation between the two heterocyclic rings. The reduction potentials for 1,1'-dimethyl-2,2'-bibenzimidazolium salts are nearly identical to their corresponding bis-annulated salts that have an additional methylene (B1212753) unit in the N,N' bridge, implying a larger dihedral angle and less planarity in the simple dimethylated compound. cdnsciencepub.com Ruthenium complexes incorporating 1,1'-bibenzimidazole (B15155998) (a close analogue to the title compound) have also been shown to be active in electrochemical CO2 reduction, with the activity being tunable by altering the protonation state of the bibenzimidazole ligand. researchgate.net

In some cases, reduction can target substituents on the benzimidazole ring system. For example, the nitro group on nitazenes, a class of potent opioid analgesics based on the benzimidazole scaffold, can be reduced, likely via bacteria in the intestinal flora. wikipedia.org

Oxidation

The oxidation of the benzimidazole core can be more complex. While direct oxidation of the 1-methyl-2,2'-bibenzimidazole core is not extensively detailed, studies on related compounds provide insight. Permanganate oxidation of benzimidazole derivatives in an acidic medium has been reported, indicating the susceptibility of the ring system to strong oxidizing agents. researchgate.net The oxidation of metal complexes containing (E)-2-(1-methyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-benzoimidazole has been studied, revealing that both the central metal ion and the ligand can undergo oxidation. rsc.org For instance, an Fe(II) complex exhibits a color change upon oxidation of Fe(II) to Fe(III), followed by further oxidation of the ligand molecule itself. rsc.org

Oxidation can also be directed at specific substituents. The methyl group of a bipyridinyl benzimidazole derivative was successfully oxidized to a carboxylic acid using potassium permanganate. nih.gov Similarly, a thioether linkage on a 1-methyl-benzimidazole scaffold has been oxidized to a sulfoxide (B87167) using m-chloroperbenzoic acid (m-CPBA). prepchem.com

Substitution Reactions, Including Halogenation

The benzimidazole ring system is generally susceptible to electrophilic substitution at the 4, 5, 6, and 7 positions of the benzene (B151609) ring component. chemicalbook.com

Nitration

A prominent example of electrophilic substitution is nitration. The direct nitration of the parent compound 2,2'-bibenzimidazole using 80% nitric acid results in the formation of 5,5',6,6'-tetranitro-2,2'-bibenzimidazole. researchgate.net This demonstrates that the benzene rings of the bibenzimidazole core are activated towards electrophilic attack. The nitration of other benzimidazole derivatives, such as in the synthesis of nitazenes, typically occurs at the 5-position. wikipedia.org

Halogenation

While specific examples of the direct halogenation of 1-methyl-2,2'-bibenzimidazole are not prevalent in the literature, the general reactivity of benzimidazoles suggests this is a feasible transformation. chemicalbook.com Theoretical studies have been conducted on the halogenation of various benzimidazole derivatives. nih.govnih.gov Experimentally, N-chlorination of 2,5- or 2,6-dimethylbenzimidazole has been achieved using a saturated solution of bleaching powder, which results in substitution at the imidazole nitrogen rather than the benzene ring. researchgate.net

The following table summarizes representative substitution reactions on the bibenzimidazole core.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Nitration | 80% HNO₃ | 5,5',6,6'-Tetranitro-2,2'-bibenzimidazole | researchgate.net |

| N-Chlorination | Bleaching Powder | 1-Chloro-2,5/2,6-dimethylbenzimidazole | researchgate.net |

Formation of Phosphonate (B1237965) Derivatives

The introduction of phosphonate groups onto the benzimidazole scaffold is a key derivatization strategy. While many methods start with a single benzimidazole ring, nih.govrsc.orgekb.egekb.eg direct phosphonation of a bibenzimidazole polymer has been achieved.

A notable synthesis involves the reaction of poly[2,2′-(m-phenylene)-5,5′-bibenzimidazole] (PBI) with diethyl phosphite (B83602) in the presence of a peroxide. researchgate.net This free-radical mechanism leads to the formation of polybenzimidazole diethyl phosphonates (PBIPEt), where the phosphonate ester groups are directly bonded to the aromatic backbone of the bibenzimidazole units. researchgate.net This method achieves a high degree of phosphonylation, with the resulting polymer being soluble in lower alcohols. Subsequent hydrolysis can convert the phosphonate esters to the corresponding polyphosphonic acids (PBIPOH). researchgate.net

Generation of Asymmetric Bis-benzimidazole Structures

The synthesis of asymmetric bis-benzimidazoles allows for fine-tuning of the molecule's properties. One established method involves the condensation of a pre-formed benzimidazole-containing carboxylic acid with a substituted o-phenylenediamine. mdpi.com

For instance, 4-(2-benzimidazolyl)-3-oxabutanoic acid can be condensed with N-methyl-o-phenylenediamine. mdpi.com This reaction specifically introduces a methyl group on one of the benzimidazole nitrogens, leading to an asymmetric bis-benzimidazole structure analogous to the title compound, but with a different linker between the heterocyclic units. This general strategy highlights a pathway to create structural asymmetry, which is crucial for developing molecules with specific binding or electronic properties. mdpi.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2,2'-Bi-1H-benzimidazole, 1-methyl-, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms, respectively. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from detailed studies on closely related compounds such as 1-methyl-1H-benzimidazole and various 2-substituted benzimidazoles. beilstein-journals.orgnih.gov

The ¹H NMR spectrum of 2,2'-Bi-1H-benzimidazole, 1-methyl-, is anticipated to display distinct signals corresponding to the methyl protons, the aromatic protons on the two benzimidazole (B57391) rings, and the N-H proton of the unsubstituted ring. The methyl group (N-CH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around 3.7-4.0 ppm.

The aromatic region will be more complex due to the presence of two different benzimidazole moieties. The protons on the N-methylated ring and the unsubstituted ring will experience slightly different shielding effects, leading to separate sets of signals. Typically, the aromatic protons of benzimidazoles resonate in the range of 7.2 to 7.8 ppm. The coupling patterns (doublets, triplets, or multiplets) will depend on the specific substitution and the coupling constants (J-values) between adjacent protons. The N-H proton of the second benzimidazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to hydrogen bonding and its acidic nature. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2'-Bi-1H-benzimidazole, 1-methyl- (Based on data from analogous compounds)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~ 3.8 | Singlet |

| Aromatic H | ~ 7.2 - 7.8 | Multiplets |

| N-H | > 12.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The sp² carbons of the benzimidazole rings are expected to resonate in the aromatic region of the spectrum, typically between 110 and 155 ppm. The carbon atom at the 2-position (C2), where the two benzimidazole rings are linked, is characteristically shifted downfield. The presence of the methyl group on one of the nitrogen atoms will induce slight changes in the chemical shifts of the carbons in that ring compared to the unsubstituted ring. The methyl carbon itself will appear as a distinct signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Bi-1H-benzimidazole, 1-methyl- (Based on data from analogous compounds)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 30 - 35 |

| Aromatic CH | ~ 110 - 125 |

| Aromatic Quaternary C | ~ 135 - 145 |

| C2 and C2' | ~ 150 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,2'-Bi-1H-benzimidazole, 1-methyl-, which has the molecular formula C₁₅H₁₂N₄, the calculated exact mass is a key parameter for its unambiguous identification. The HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to detect the protonated molecule [M+H]⁺. beilstein-journals.org

Table 3: Calculated Exact Mass for 2,2'-Bi-1H-benzimidazole, 1-methyl-

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₅H₁₂N₄ | 248.1062 |

| [M+H]⁺ | C₁₅H₁₃N₄⁺ | 249.1139 |

X-ray Crystallography for Solid-State Structural Analysis

Table 4: Expected Bond Parameters for 2,2'-Bi-1H-benzimidazole, 1-methyl- (Based on data from analogous compounds)

| Parameter | Expected Value |

| C-N (imidazole ring) | ~ 1.32 - 1.39 Å |

| C=N (imidazole ring) | ~ 1.30 - 1.35 Å |

| C-C (benzene ring) | ~ 1.36 - 1.41 Å |

| C2-C2' | ~ 1.46 - 1.49 Å |

| N-C-N (angle) | ~ 105 - 110° |

| Dihedral Angle (Ring 1 vs. Ring 2) | 5 - 20° |

The benzimidazole ring system is inherently planar. The degree to which the entire 2,2'-Bi-1H-benzimidazole, 1-methyl- molecule maintains planarity is crucial for its potential applications in materials science, as it influences the extent of π-electron delocalization. In the solid state, planar aromatic molecules like benzimidazoles often exhibit π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions play a significant role in stabilizing the crystal packing. The analysis of the crystal structure would reveal the nature of these stacking interactions, such as the distance between the stacked rings (typically 3.3-3.8 Å) and their relative orientation (e.g., parallel-displaced or T-shaped). scispace.com In related benzimidazole structures, both head-to-tail and head-to-head stacking arrangements have been observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The resulting spectrum represents a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For a complex heterocyclic compound like 2,2'-Bi-1H-benzimidazole, 1-methyl-, FT-IR spectroscopy provides critical information for confirming its structural integrity by identifying the key vibrational modes associated with its constituent parts.

Detailed Research Findings

The vibrational spectrum of 2,2'-Bi-1H-benzimidazole, 1-methyl- can be interpreted by analyzing the characteristic absorption bands of its primary structural components: the benzimidazole rings, the N-H group of the unsubstituted imidazole (B134444) moiety, the N-methyl group, and the aromatic C-H bonds. While a dedicated, fully assigned experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed based on extensive research on closely related benzimidazole derivatives. mdpi.comresearchgate.netresearchgate.net

N-H Stretching Vibrations: The presence of a secondary amine (N-H) in one of the imidazole rings is a key feature. This typically gives rise to a stretching vibration, ν(N-H), in the region of 3200–3500 cm⁻¹. In many benzimidazole derivatives, this band can be broad due to intermolecular hydrogen bonding. researchgate.net In the solid state, the N-H stretching vibrations in benzimidazole molecules are often observed between 2540 and 3060 cm⁻¹, though these can overlap with other bands. researchgate.net

C-H Stretching Vibrations: The molecule contains both aromatic C-H bonds on the benzene (B151609) rings and aliphatic C-H bonds in the methyl group.

Aromatic C-H: The stretching vibrations for C-H bonds on the aromatic rings are expected in the 3000–3100 cm⁻¹ region. mdpi.com

Aliphatic C-H: The methyl (CH₃) group attached to the nitrogen atom will exhibit symmetric and asymmetric stretching vibrations. These are typically found in the 2850–3000 cm⁻¹ range. mdpi.com

Benzimidazole Ring Vibrations: The vibrations of the fused ring system are complex and result in several characteristic bands.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bonds (C=N) and carbon-carbon double bonds (C=C) within the imidazole and benzene rings are characteristic of the benzimidazole core. These absorptions typically appear as a series of sharp bands in the 1450–1620 cm⁻¹ region. acs.org

Ring Breathing Modes: The coupled vibrations of the entire benzimidazole skeleton also produce absorptions in the fingerprint region (below 1500 cm⁻¹).

Methyl Group Bending Vibrations: In addition to stretching, the N-CH₃ group displays characteristic bending (deformation) vibrations. Asymmetric and symmetric bending modes for a methyl group typically appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-H Bending Vibrations: The out-of-plane and in-plane bending vibrations of the aromatic C-H bonds are found in the 600–900 cm⁻¹ and 1000–1300 cm⁻¹ regions, respectively. The specific pattern of these bands can help confirm the substitution pattern on the benzene rings.

The following data table summarizes the expected characteristic FT-IR absorption bands for 2,2'-Bi-1H-benzimidazole, 1-methyl-, based on data from analogous compounds.

Interactive Data Table: Expected FT-IR Vibrational Bands for 2,2'-Bi-1H-benzimidazole, 1-methyl-

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200–3500 | N-H Stretching | Imidazole N-H | Medium |

| 3000–3100 | C-H Stretching | Aromatic C-H | Medium |

| 2850–3000 | Asymmetric & Symmetric C-H Stretching | Methyl N-CH₃ | Medium |

| 1450–1620 | C=N and C=C Ring Stretching | Benzimidazole Skeleton | Strong |

| ~1460 | Asymmetric Bending (Deformation) | Methyl N-CH₃ | Variable |

| ~1380 | Symmetric Bending (Deformation) | Methyl N-CH₃ | Variable |

| 1000–1300 | C-H In-Plane Bending | Aromatic C-H | Variable |

| 600–900 | C-H Out-of-Plane Bending | Aromatic C-H | Strong |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional structure of 1-methyl-2,2'-bi-1H-benzimidazole. nih.gov These calculations optimize bond lengths and angles to find the molecule's lowest energy conformation. For related benzimidazole structures, the optimized geometries from DFT calculations have shown good agreement with experimental data from X-ray crystallography. cu.edu.egnih.govresearchgate.net

Conformational analysis of similar bicyclic systems has revealed that methylation can significantly influence the preferred dihedral angles. For instance, in N-acylhydrazones, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation. rcsi.com The torsional potentials for rotation around the pivotal C-C bond connecting the two benzimidazole rings can be calculated to understand the energy barriers between different conformations. researchgate.net

The electronic properties of 1-methyl-2,2'-bi-1H-benzimidazole are crucial for understanding its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule is more polarizable, more reactive, and has a higher potential for intramolecular charge transfer. irjweb.comnih.gov For various benzimidazole derivatives, this energy gap has been calculated to be around 4.9 eV, indicating high chemical reactivity and biological activity. nih.govnih.gov The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔEHOMO-LUMO | -0.08657 |

Data derived from a study on a related benzimidazole derivative and may not be exact for 1-methyl-2,2'-bi-1H-benzimidazole but provides a representative example. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | 2.2449 eV |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Data derived from a study on a related benzimidazole derivative. irjweb.com

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characterization

Natural Bond Orbital (NBO) analysis is a powerful technique used to understand intramolecular and intermolecular bonding and interaction among bonds. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. wisc.edu

This analysis quantifies the stabilization energy (E(2)) associated with these delocalizations, which are indicative of hyperconjugative interactions. nih.gov For benzimidazole derivatives, NBO analysis can reveal significant charge transfer from lone pairs of nitrogen atoms to antibonding orbitals of adjacent rings, contributing to the molecule's stability and electronic properties. cu.edu.egaimspress.com The analysis of the Fock matrix within the NBO framework provides insights into these donor-acceptor interactions. aimspress.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is used to predict the sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

For benzimidazole derivatives, the MESP surface typically shows negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms. nih.govresearchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or biological targets. mdpi.com

Molecular Docking Studies with Biological Macromolecules (e.g., DNA, Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a small molecule, like 1-methyl-2,2'-bi-1H-benzimidazole, and a biological macromolecule, such as DNA or an enzyme. nih.govnih.gov

Studies on various benzimidazole derivatives have shown their potential to bind to the active sites of enzymes or intercalate with DNA. acs.orgnih.gov The binding affinity, typically expressed as a binding energy (in kcal/mol), indicates the strength of the interaction. nih.gov These studies can identify key amino acid residues or DNA base pairs involved in the interaction, providing insights into the potential biological activity of the compound. acs.orgniscpr.res.in For example, docking studies have been used to investigate the potential of benzimidazole derivatives as inhibitors for enzymes like liver alcohol dehydrogenase and antihypertensive protein hydrolase. biointerfaceresearch.com

Advanced Simulation Techniques (e.g., Monte Carlo Simulations)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, these simulations are particularly useful for studying complex systems with many degrees of freedom, such as the interaction of a molecule with its environment.

A notable application of Monte Carlo simulations for the benzimidazole scaffold is in the field of materials science, specifically in studying corrosion inhibition. For instance, research on benzimidazole and its simple derivatives, like 2-methylbenzimidazole, has utilized Monte Carlo simulations to investigate their adsorption behavior on metal surfaces. mongoliajol.info These simulations model the interaction between the inhibitor molecules and the metal, helping to predict the most stable adsorption configurations and the energy of these interactions. By simulating a large number of possible orientations of the benzimidazole molecules on the metal surface, researchers can identify the most energetically favorable binding modes. This information is crucial for understanding the mechanism of corrosion inhibition and for designing more effective anti-corrosion agents. mongoliajol.info

The general approach in these simulations involves:

Defining a simulation box containing the metal surface and the inhibitor molecules.

Randomly altering the positions and orientations of the inhibitor molecules.

Calculating the energy of the system after each move using a force field.

Accepting or rejecting the move based on the Metropolis criterion, which favors lower energy states but allows for the exploration of higher energy configurations.

Through this process, the simulation can find the lowest energy state of the system, which corresponds to the most probable arrangement of the molecules on the surface. The outputs, such as adsorption energy and the distribution of molecules, provide a quantitative measure of the inhibitor's effectiveness. mongoliajol.info Given the structural similarities, it is plausible that Monte Carlo simulations could be similarly employed to study the interfacial behavior of 2,2'-Bi-1H-benzimidazole, 1-methyl-, for applications ranging from materials science to understanding its interactions in biological systems.

Prediction of Physico-chemical Parameters

The in silico prediction of physicochemical parameters is a cornerstone of modern drug discovery and materials science, allowing for the early assessment of a compound's properties without the need for extensive experimental work. For benzimidazole derivatives, including 2,2'-Bi-1H-benzimidazole, 1-methyl-, a variety of parameters can be computationally predicted to gauge properties like bioavailability and drug-likeness. nih.govrsc.orgmdpi.com

These predictions are typically based on the molecule's structure and employ quantitative structure-property relationship (QSPR) models or other computational algorithms. Web-based tools and specialized software are often used to perform these calculations. mdpi.comjaptronline.com For instance, the SwissADME service is a widely used platform for predicting pharmacokinetic properties. mdpi.comjaptronline.com

Key physicochemical parameters that are commonly predicted for benzimidazole derivatives include:

Molecular Weight (MW): A fundamental parameter that influences many other properties, including absorption and diffusion.

Log P (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which is critical for its ability to cross biological membranes.

Topological Polar Surface Area (TPSA): This parameter is correlated with a molecule's ability to permeate cell membranes and is a good predictor of oral bioavailability. rsc.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are important for understanding a molecule's solubility and its potential to interact with biological targets.

Aqueous Solubility (Log S): Predicts how well the compound dissolves in water, a key factor for administration and distribution in the body.

Blood-Brain Barrier (BBB) Permeation: A prediction of whether the compound is likely to cross the blood-brain barrier. nih.gov

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut. nih.govmdpi.com

The following table provides a representative example of the types of physicochemical parameters that can be predicted for benzimidazole derivatives, based on data from various studies on related compounds. rsc.orgjaptronline.comjaptronline.com

| Parameter | Predicted Value Range for Benzimidazole Derivatives | Significance |

| Molecular Weight ( g/mol ) | 150 - 500 | Influences absorption and distribution |

| Log P (o/w) | 1.0 - 5.0 | Indicator of lipophilicity and membrane permeability |

| TPSA (Ų) | 30 - 140 | Relates to cell permeability and oral bioavailability |

| Hydrogen Bond Donors | 1 - 5 | Affects solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 - 10 | Affects solubility and receptor binding |

| Log S | -6.0 to -2.0 | Predicts aqueous solubility |

| GI Absorption | Low to High | Indicates potential for oral administration |

| BBB Permeant | No / Yes | Predicts central nervous system effects |

It is important to note that these are general ranges for the broader class of benzimidazole derivatives and the specific values for 2,2'-Bi-1H-benzimidazole, 1-methyl- would need to be calculated based on its precise structure. These in silico methods provide a rapid and cost-effective way to screen compounds and prioritize those with the most promising physicochemical profiles for further development. rsc.org

Coordination Chemistry and Ligand Applications

2,2'-Bi-1H-benzimidazole, 1-methyl- as a N-Donor Ligand

As a derivative of benzimidazole (B57391), 2,2'-Bi-1H-benzimidazole, 1-methyl- functions as a robust N-donor ligand. The presence of nitrogen atoms within the imidazole (B134444) rings allows for the formation of coordinate bonds with various metal ions.

Chelation Properties and Coordination Modes

The 2,2'-bibenzimidazole framework is known for its ability to form stable chelate rings with metal ions. The geometry of the ligand, however, can influence its coordination behavior. While 2,2'-bipyridyl (bipy) typically forms complexes with metal-nitrogen bond lengths of around 2.51 Å, 2,2'-biimidazole (B1206591) (BIM) ligands tend to form complexes with minimal steric strain when the metal-nitrogen bond lengths are approximately 4.2 Å. researchgate.net This suggests that ligands like 2,2'-Bi-1H-benzimidazole, 1-methyl- could exhibit selectivity for larger metal ions. researchgate.net The coordination of benzimidazole derivatives can occur in various modes, and they are known to act as ligands for transition metal ions, forming stable complexes.

The chelation properties of similar benzimidazole-based ligands have been studied, revealing that the degree of chelate formation can vary significantly depending on the metal ion. For instance, in complexes with (1H-benzimidazol-2-yl-methyl)phosphonate, the chelate effect is nearly zero for Ba(Bimp) but reaches approximately four log units for Cu(Bimp). nih.gov Furthermore, for M(H;Bimp)+ complexes, the degree of chelate formation is over 60% for most metal ions studied, with the primary binding site being the N3 position of the benzimidazole ring. nih.gov

Influence of Methylation on Ligand Sterics and Electronics

The introduction of a methyl group at the 1-position of the benzimidazole ring has a significant impact on both the steric and electronic properties of the ligand. This methylation can play a pivotal role in controlling the steric factor of the ligand, which in turn influences the final structure of the metal complex. acs.org For example, the presence of a methyl group can lead to the formation of a mononuclear structure where a dinuclear structure might otherwise be expected. acs.org

Steric and electronic effects are crucial in determining the connectivity and final arrangement of atoms around a metal center. nih.gov This is particularly true for metal ions with a d10 electronic configuration, such as Hg(II), which have a flexible coordination environment. nih.gov The steric requirements of the ligand can dictate whether a monomer, dimer, or coordination polymer is formed. nih.gov In metal-catalyzed reactions, conformational, steric, and electronic factors all play a role in influencing the site- and chemoselectivity of the reaction. nih.gov

Metal Complex Formation and Characterization

The versatile coordination behavior of 2,2'-Bi-1H-benzimidazole, 1-methyl- allows for the synthesis of a variety of transition metal complexes.

Synthesis of Transition Metal Complexes (e.g., Cu(I), Ag(I), Au(I-II), Pd, Ni(II), Pt(II))

Transition metal complexes of benzimidazole derivatives are of great interest due to their potential applications, including as anti-tumor agents. nih.gov Complexes with Cu(II), Zn(II), Ni(II), and Ag(I) have been synthesized from bis-benzimidazole derivatives and the corresponding metal salts. nih.govresearchgate.net The synthesis of Cu(II) and Ni(II) complexes with 2-substituted benzimidazole ligands has also been reported, typically in a 1:2 metal-to-ligand stoichiometry. jocpr.com These complexes are often prepared by reacting a warm ethanolic solution of the metal chloride with the benzimidazole ligand. jocpr.com

Metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with copper, silver, nickel, iron, and manganese have been prepared, resulting in either 1:1 or 1:2 metal-to-ligand complexes. nih.gov Furthermore, electrochemical oxidation of metals like cobalt, nickel, copper, zinc, and cadmium in a solution of a benzimidazole-derived ligand has been used to afford homoleptic complexes. rsc.org

Structural Analysis of Coordination Compounds (e.g., X-ray crystallography of complexes)

X-ray crystallography is an indispensable tool for the structural elucidation of coordination compounds. The crystal structures of numerous benzimidazole derivatives and their metal complexes have been determined, providing valuable insights into their molecular geometry, bond lengths, and bond angles. researchgate.netresearchgate.net For instance, the crystal structure of a series of C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles has been determined, revealing how these molecules pack in the solid state. rsc.org

The crystal structure of a nickel complex with 1-methylimidazole (B24206) showed an octahedral geometry with the nickel atom coordinated to six ligand units. researchgate.net In a zinc complex with 1-methylbenzotriazole, the ligand behaves in a monodentate fashion, coordinating through the nitrogen at position 3. mdpi.com The detailed structural analysis of a copper(II) complex with a benzimidazole ligand revealed a square planar geometry composed of two benzimidazole-N-coordinated ligand units and two nitrate (B79036) ions. acs.org

Table 1: Selected Crystal Structure Data for Benzimidazole-Related Complexes

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

| 2-(1H-benzimidazol-2-yl)phenol (BIP) | Monoclinic | P21/c | Planar molecule, parallel plane arrangement stabilized by π-π interactions and hydrogen bonds. | researchgate.net |

| 1,1'-bridged 4,4'-diaryl-2,2'-bibenzimidazoles | Varies | Varies | C-shaped or tweezer-like geometry, form linear intercalated molecular chains or include solvent molecules. | rsc.org |

| [Ni(1-methylimidazole)6]Cl2 | Monoclinic | P21/n | Octahedral geometry around Ni, six coordinated 1-methylimidazole ligands. | researchgate.net |

| [Zn(NO3)2(1-methylbenzotriazole)2] | Triclinic | P-1 | Distorted tetrahedral geometry at Zn, monodentate coordination of 1-methylbenzotriazole. | mdpi.com |

| [Cu(benzimidazole derivative)(NO3)2] | - | - | Square planar geometry with two N-coordinated benzimidazole units and two nitrate ions. | acs.org |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | Orthorhombic | Pbca | Non-planar molecule, N—H⋯N hydrogen bonds form chains. | nih.gov |

| (E)-2-methyl-4-(2-((phenylimino)methyl)-1H-benzimidazol-1-yl)butan-2-ol | - | - | Dihedral angle between benzimidazole and phenylimino rings is significant. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from bibenzimidazole ligands have shown promise in various catalytic applications. A notable example is the use of a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand as a highly effective catalyst for the N-methylation of amines using methanol (B129727). organic-chemistry.org This process is environmentally friendly as it uses a renewable C1 source and produces water as the only byproduct. organic-chemistry.org The bifunctional nature of the catalyst, with protic hydrogens in the ligand, is crucial for its efficiency. organic-chemistry.org

Similarly, a polymer-supported iridium complex, Cp*Ir@Poly(2,2'-BiBzIm), has been developed for the N-methylation of amines with methanol. acs.org This catalyst can be recycled multiple times without a significant loss of activity. acs.org Another application is the α-methylation of arylacetonitriles with methanol, catalyzed by a recyclable metal-polymer ligand bifunctional catalyst based on a 2,2'-bibenzimidazole-based hyper-cross-linked polymer supported-iridium complex. nih.gov

Catalytic Efficiency in Organic Reactions (e.g., Alkyl-Aryl Cross-Couplings)

The 2,2'-bibenzimidazole (BiBzIm) scaffold is a recognized ligand class in transition-metal-catalyzed cross-coupling reactions. The N-H groups in the parent ligand can be deprotonated to form a bidentate, anionic ligand that strongly coordinates to metal centers, playing a crucial role in the catalytic cycle. These ligands have been employed in various coupling reactions, including the Suzuki-Miyaura reaction, where benzimidazolium salts serve as effective N-heterocyclic carbene (NHC) precursors.

However, the specific derivative, 2,2'-Bi-1H-benzimidazole, 1-methyl-, is less commonly cited in the context of traditional alkyl-aryl cross-coupling reactions. The methylation of one of the imidazole nitrogen atoms alters the ligand's coordination mode and electronic properties compared to the parent H2BiBzIm or its dianion. While iron-catalyzed systems have been developed for the C(sp²)-C(sp³) cross-coupling of aryl chlorides with Grignard reagents, these typically utilize different ligand systems, such as benign urea-type ligands, rather than bibenzimidazole derivatives. nih.gov The focus in many advanced catalytic systems has been on ligands like bulky N-heterocyclic carbenes (NHCs) or phosphines to achieve high efficiency in challenging cross-coupling transformations. bris.ac.ukbeilstein-journals.org

Role in Other Organometallic Catalysis Systems

While its application in cross-coupling is not extensively documented, complexes of N-methylated bibenzimidazole and its parent compound are notable in other areas of organometallic catalysis, particularly in hydrogenation and methylation reactions.

Iridium complexes featuring a 2,2'-bibenzimidazole ligand have proven to be highly effective catalysts for the N-methylation of various amines using methanol as a sustainable C1 source. organic-chemistry.orgnih.gov In these systems, a CpIr complex with a functional 2,2'-bibenzimidazole ligand, in the presence of a weak base, achieves excellent yields under relatively mild conditions. organic-chemistry.orgresearcher.life The catalyst demonstrates high selectivity, converting a range of aromatic and aliphatic amines into their N-methylated products. organic-chemistry.org This process is believed to occur via a "borrowing hydrogen" mechanism, where methanol is first dehydrogenated to formaldehyde, which then condenses with the amine to form an imine, followed by transfer hydrogenation to yield the final N-methylated amine. organic-chemistry.org A polymer-supported version of this catalyst, CpIr@Poly(2,2′-BiBzIm), has also been developed, combining the high activity of homogeneous catalysts with the recyclability of heterogeneous systems for both N-methylation of amines and α-methylation of arylacetonitriles. acs.orgnih.govnih.gov

Table 1: Catalytic N-Methylation of Amines using a Cp*Ir-Bibenzimidazole Complex Catalyst system: CpIr complex with a functional 2,2'-bibenzimidazole ligand, Cs₂CO₃ (0.3 equiv), 120 °C, 12 h.*

| Substrate Type | Product | Yield (%) |

|---|---|---|

| Aromatic Amines | N-methylated aromatic amines | >98% |

| Aliphatic Amines | N-methylated aliphatic amines | 78-94% |

Data sourced from research on CpIr complexes with functional 2,2'-bibenzimidazole ligands.* organic-chemistry.org

Interestingly, the role of N-H protons on the bibenzimidazole ligand is critical and context-dependent. In the hydrogenation of CO₂ to formate (B1220265) using a [Cp*Ir(BiBzImH₂)Cl]Cl catalyst, the deprotonation of the N-H group to form an N⁻ anion is credited with a 20-fold increase in catalytic activity compared to a standard bipyridine-based catalyst. nih.gov Conversely, the use of N-methylated biimidazole ligands in the same catalytic system leads to a drastic decrease in activity. nih.gov This finding underscores that for certain catalytic transformations, the presence of the acidic N-H proton is essential for the ligand's function, and its replacement with a methyl group can inhibit catalytic performance.

Biological Activity Mechanisms and Research Paradigms

In Vitro and Cellular Level Research Applications

Antiviral Research Models

Research into the antiviral properties of benzimidazole (B57391) derivatives has identified their potential against a range of viruses, including orthopoxviruses like the monkeypox virus. While direct studies on 2,2'-Bi-1H-benzimidazole, 1-methyl- are limited, the broader class of benzimidazoles has shown promise.

For instance, certain benzimidazole derivatives have been evaluated for their activity against various DNA and RNA viruses. nih.gov Some compounds have demonstrated potent activity against viruses such as Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Additionally, moderate activity has been observed against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2), particularly for derivatives with bulkier substituents. nih.gov

The search for effective antiviral agents against orthopoxviruses, including the variola virus (the causative agent of smallpox) and monkeypox virus, has intensified. rsc.orgscispace.com While specific data on 2,2'-Bi-1H-benzimidazole, 1-methyl- is not available, related imidazole-based compounds have been synthesized and tested. For example, 2-aryl-1-hydroxyimidazole derivatives have shown in vitro activity against vaccinia virus, cowpox virus, ectromelia (mousepox) virus, and the variola virus. rsc.orgnih.gov The leader compound in one study, 1-hydroxy-2-(4-nitrophenyl)imidazole, exhibited high selectivity indices against both vaccinia virus and variola virus. nih.gov

Antimicrobial Spectrum Analysis

The antimicrobial properties of benzimidazole derivatives are well-documented, with studies exploring their efficacy against a variety of bacteria and fungi.

Antibacterial Activity

Benzimidazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent antibacterial activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL. rsc.org In another study, certain benzimidazole-triazole hybrids demonstrated significant activity against S. aureus and E. coli. nih.gov Specifically, compound 2k from the study showed high activity against S. aureus, while compound 2d was most active against E. coli. nih.gov

While some benzimidazole derivatives exhibit broad-spectrum antibacterial activity, others have a more targeted effect. For example, 2-methyl-1H-benzimidazole showed only weak antimicrobial activity, with a zone of inhibition of 7-8 mm. banglajol.inforesearchgate.net

Antifungal Activity

The antifungal potential of benzimidazole derivatives has also been a key area of research. Some derivatives have shown promising activity against various fungal pathogens. For instance, certain 2-chloromethyl-1H-benzimidazole derivatives have been evaluated against phytopathogenic fungi, with some compounds showing strong growth inhibition of Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov

In other studies, benzimidazole derivatives have demonstrated effectiveness against clinically relevant fungi. For example, compounds 1a and 2a in one study showed significant antifungal effects against Aspergillus and dermatophyte species. nih.gov These compounds were also effective against Candida species, including some that are resistant to fluconazole (B54011) and itraconazole. nih.gov Another study highlighted a derivative, 4k , which exhibited potent activity against Candida albicans and Aspergillus niger with MICs ranging from 8 to 16 μg/mL. rsc.org

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of benzimidazole derivatives. In one study, 2-methyl-1H-benzimidazole demonstrated moderate antioxidant activity with an IC50 value of 144.84 µg/ml. banglajol.inforesearchgate.net In contrast, a related compound, 1H-benzimidazol-2-ylmethanol, displayed only mild antioxidant activity. banglajol.inforesearchgate.net

Another study on imines containing 1H-benzimidazoles found that most of the synthesized compounds possessed inhibitory activity against lipid peroxidation (LPO). nih.gov The most active compound in this series, which had a p-bromophenyl substituent at the second position of the benzimidazole ring, showed 57% inhibition of LPO. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its efficacy and for designing more potent and selective compounds. nih.govnih.gov

Impact of Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the benzimidazole ring system have a profound impact on biological activity. nih.govnih.gov

N1-Position: Substitutions at the N1 position of the benzimidazole ring are critical for various pharmacological effects. nih.gov For example, the introduction of different substituents at this position can enhance chemotherapeutic activity. nih.gov In a study of antiviral benzimidazoles, compounds bearing a (quinolizidin-1-yl)alkyl residue at position 1 showed moderate activity against BVDV, YFV, and CVB2. nih.gov

C2-Position: The C2 position is another key site for modification. Phenyl-substituted groups at this position can lead to molecules with generally improved pharmacological activity. researchgate.net For instance, in a series of antioxidant benzimidazoles, a p-bromophenyl substituent at the C2 position resulted in the most active compound. nih.govnih.gov

C5 and C6-Positions: Substitutions at the C5 and C6 positions also significantly influence the anti-inflammatory activity of benzimidazole derivatives. nih.govnih.gov

The type of substituent also plays a crucial role. For example, in a study of antifungal 2-chloromethyl-1H-benzimidazole derivatives, the introduction of a chlorine atom at the para-position of a benzene (B151609) ring was found to increase activity. nih.gov Furthermore, the presence of a sulfonyl group was critical for the inhibition of C. gloeosporioides. nih.gov In another study, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of certain platinum complexes. rsc.org

Comparison with Related Benzimidazole Scaffolds and Bioisosteres

Comparing the activity of 2,2'-Bi-1H-benzimidazole, 1-methyl- with related scaffolds provides valuable insights into the structural requirements for biological activity. The benzimidazole nucleus itself is considered a "privileged structure" in medicinal chemistry due to its ability to mimic naturally occurring biomolecules like purines, allowing it to interact with a wide range of biological targets. researchgate.net

Studies have shown that even small changes to the benzimidazole scaffold can lead to significant differences in activity. For instance, in one study, alkylbenzimidazoles were found to be more active as antifungal agents than alkylbenzotriazoles. nih.gov Within the benzimidazole category, derivatives with a 9-carbon alkyl chain showed optimal antifungal activity, which decreased as the number of carbon atoms increased. nih.gov

The linkage between two benzimidazole units also affects their properties. Bis-benzimidazole compounds, where two benzimidazole rings are present, can be directly linked or connected through a linker. These compounds can also form coordination complexes with metal ions, further diversifying their structural and functional properties.

In the context of antiviral research, comparisons between different imidazole-based scaffolds have been made. Among 1-hydroxyimidazoles, 1-methoxyimidazoles, 1-benzyloxyimidazoles, and imidazole (B134444) N-oxides, the 1-hydroxyimidazoles demonstrated the most promising antiviral activity against orthopoxviruses. rsc.org

Interactive Data Table: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | Bacteria | Weak (7-8 mm zone of inhibition) | banglajol.inforesearchgate.net |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | E. coli, S. faecalis, MSSA, MRSA | Potent (MIC 2-16 µg/mL) | rsc.org |

| Benzimidazole-triazole hybrid 2k | S. aureus | High | nih.gov |

| Benzimidazole-triazole hybrid 2d | E. coli | High | nih.gov |

| Antifungal 1a and 2a | Aspergillus spp., dermatophytes | Potent | nih.gov |

| Antifungal 4k | C. albicans, A. niger | Potent (MIC 8-16 µg/mL) | rsc.org |

Materials Science and Advanced Applications

Applications in Polymer Chemistry

The bibenzimidazole scaffold is a key building block in the synthesis of novel polymers with specialized functionalities.

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by their high surface area, robust structure, and permanent porosity. While direct synthesis of HCPs from 2,2'-Bi-1H-benzimidazole, 1-methyl- is not extensively documented in the reviewed literature, closely related structures, such as 2,2'-bibenzimidazole, have been successfully employed to create HCPs.

A notable example is the synthesis of a metal-polymer ligand bifunctional catalyst, Cp*Ir@HCPs-(2,2'-BiBzlmH2), derived from a 2,2'-bibenzimidazole-based hyper-cross-linked polymer. nih.gov This catalyst has demonstrated recyclability and efficiency in the α-methylation of arylacetonitriles with methanol (B129727), highlighting the potential of bibenzimidazole-based HCPs in heterogeneous catalysis. nih.gov The NH functional groups within the polymer ligand play a crucial role in the hydrogen transfer mechanism. nih.gov

Furthermore, 2,2'-biimidazole-based HCPs, designated as BIMM-3 and BIMM-4, have been synthesized through a one-pot, bottom-up strategy. This method yields nitrogen-rich and electron-rich polymers with high thermal stability. researchgate.netbohrium.com These findings suggest that the incorporation of a methyl group at the 1-position of the benzimidazole (B57391) ring could be a viable strategy to further tune the properties of such HCPs for various applications.

The porous and electron-rich nature of bibenzimidazole-based polymers makes them excellent candidates for adsorption and sensing applications.

Research on 2,2'-biimidazole-based HCPs (BIMM-3 and BIMM-4) has shown remarkable iodine uptake capacities, reaching up to 8.04 g g⁻¹ and 4.57 g g⁻¹, respectively. bohrium.com This high adsorption capacity is attributed to chemical sorption processes within the polymer network. bohrium.com The introduction of functional groups and the creation of a porous structure with a high surface area are key strategies for enhancing iodine adsorption in such materials. rsc.org The adsorption process in these materials often follows a pseudo-second-order kinetic model, indicating chemisorption. ccspublishing.org.cnnih.gov

In addition to iodine capture, these polymers have demonstrated significant potential as fluorescent sensors for the detection of nitroaromatic compounds, such as 2,4-dinitrophenol (B41442) (DNP). The fluorescence of the 2,2'-biimidazole-based HCPs is effectively quenched by DNP, with high quenching constants (Ksv) of 5.69 × 10⁴ and 4.71 × 10⁴ L mol⁻¹ for BIMM-3 and BIMM-4, respectively. bohrium.com This allows for the sensitive detection of DNP at very low concentrations, with limits of detection (LODs) in the nanomolar range (5.27 × 10⁻⁹ and 6.37 × 10⁻⁹ mol L⁻¹). bohrium.com The quenching mechanism is understood to involve both electron transfer and resonance energy transfer processes. bohrium.com

Optoelectronic and Photophysical Applications

The conjugated π-system and the presence of heteroatoms in the bibenzimidazole structure give rise to interesting photophysical properties, making it suitable for various optoelectronic applications.

Benzimidazole derivatives are widely recognized for their fluorescent properties and have been developed as probes for various analytical and biological applications. nih.govnih.gov While specific studies focusing solely on 2,2'-Bi-1H-benzimidazole, 1-methyl- as a fluorescent probe for bioimaging are limited in the reviewed literature, the fundamental properties of the benzimidazole core suggest its potential in this area.

The fluorescence of benzimidazole-based compounds can be sensitive to the local environment, making them suitable for sensing applications. For instance, the aforementioned 2,2'-biimidazole-based HCPs act as fluorescent sensors for DNP. bohrium.com Other benzimidazole-based fluorescent probes have been developed for the detection of metal ions like Cu²⁺ and for labeling biological structures such as bacterial outer membrane vesicles. nih.govnih.gov These examples underscore the versatility of the benzimidazole scaffold in the design of fluorescent sensors.

The electron-donating nature of the benzimidazole moiety makes it a promising component in organic photovoltaic (OPV) devices. Research has been conducted on copolymers incorporating a closely related structure, 1-methyl-2-phenylbenzimidazole (B1295082), for use in bulk heterojunction solar cells. mdpi.com

In these studies, donor-acceptor conjugated copolymers were synthesized where the 1-methyl-2-phenylbenzimidazole unit acts as a permanent dipole-bearing moiety. mdpi.com The presence of this dipole was found to influence the optical and electrochemical properties of the polymers, such as the optical band gap, ionization potential, and exciton (B1674681) binding energy, in a manner that is potentially beneficial for photovoltaic applications. mdpi.com Although the power conversion efficiency (PCE) of the initial devices was modest, the results indicated good electrical transport properties, suggesting that with further optimization of the device architecture and active layer morphology, performance could be improved. mdpi.com

The general principle of using benzimidazole derivatives as electron-donor components in OPVs is well-established, and it is plausible that 2,2'-Bi-1H-benzimidazole, 1-methyl- could also function effectively in such a capacity. rsc.orgresearchgate.net

Organic materials with extended π-conjugation, like benzimidazole derivatives, are known to exhibit non-linear optical (NLO) properties. These materials can alter the properties of light, which has applications in technologies such as frequency doubling and optical switching.

While specific NLO data for 2,2'-Bi-1H-benzimidazole, 1-methyl- were not found in the reviewed literature, the broader class of benzimidazole compounds has been investigated for its NLO potential. nih.govnih.gov Metal complexes of benzimidazole, for instance, have been studied, and it has been found that factors such as molecular energy, bond angle, and global hardness can significantly impact their hyperpolarizability. nih.gov Theoretical and experimental studies on various benzimidazole derivatives have confirmed their potential as NLO materials. nih.gov The third-order optical nonlinearities of model compounds containing benzobisimidazole units have also been a subject of research. acs.org These findings suggest that 2,2'-Bi-1H-benzimidazole, 1-methyl-, with its conjugated system, is a promising candidate for further investigation as an NLO material.

Organic Electro-optic Modulators

Organic electro-optic (EO) modulators are critical components in high-speed optical communication and signal processing, converting electrical signals into optical signals. arxiv.orgmdpi.comresearchgate.net The performance of these devices hinges on the nonlinear optical (NLO) properties of the organic materials used, specifically a strong linear electro-optic effect, known as the Pockels effect. arxiv.org High-performance EO modulators require materials that exhibit a large EO response, low half-wave voltage (Vπ), and a high bandwidth. mdpi.com